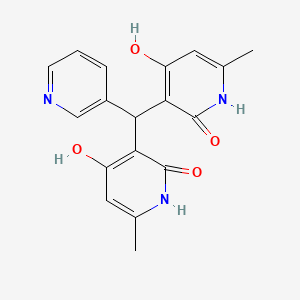
3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by the presence of pyridine rings and hydroxyl groups
Applications De Recherche Scientifique
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of pyridine derivatives under controlled conditions. A common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-6-methyl-2-pyridone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction could produce pyridine alcohols.
Mécanisme D'action
The mechanism of action of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-2-methylpyridin-2(1H)-one)
- 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-ethylpyridin-2(1H)-one)
Uniqueness
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups provides a distinct profile compared to similar compounds, potentially leading to different applications and mechanisms of action.
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-3-ylmethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-6-12(22)15(17(24)20-9)14(11-4-3-5-19-8-11)16-13(23)7-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYJPCQCUYFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CN=CC=C2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2822251.png)
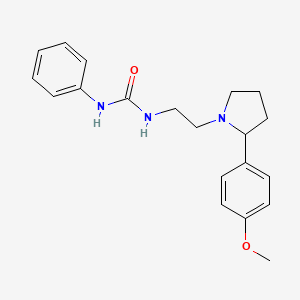
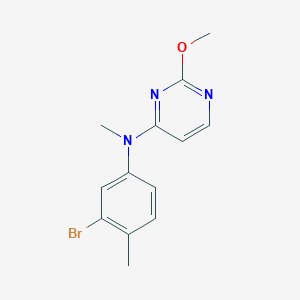
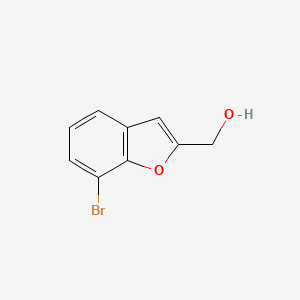
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)
![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)
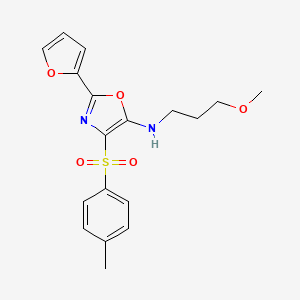
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)
![2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B2822263.png)
![2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2822264.png)
![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)
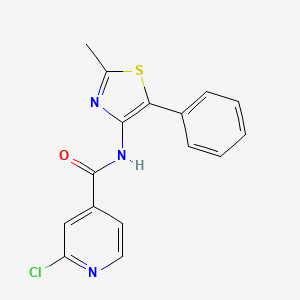
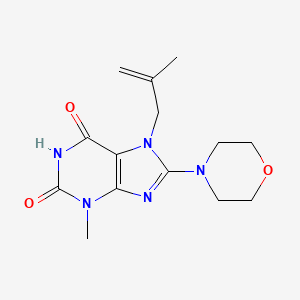
![N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2822269.png)
